2',5,6'-Trihydroxy-7-methoxyflavanone

Anti-proliferative Hepatocellular carcinoma Flavonoid

2',5,6'-Trihydroxy-7-methoxyflavanone, also known as Scuteamoenin, is a methoxylated flavanone first isolated from the roots of *Scutellaria amoena* (Lamiaceae). The compound is characterized by a specific substitution pattern on the flavanone skeleton: hydroxyl groups at the 2', 5, and 6' positions and a methoxy group at the 7-position, with defined (2S) stereochemistry.

Molecular Formula C229H346N70O40
Molecular Weight 302.28 g/mol
CAS No. 129138-49-4
Cat. No. B236827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',5,6'-Trihydroxy-7-methoxyflavanone
CAS129138-49-4
Synonyms2',5,6'-trihydroxy-7-methoxy-flavanone
2',5,6'-trihydroxy-7-methoxyflavanone
scuteamoenin
Molecular FormulaC229H346N70O40
Molecular Weight302.28 g/mol
Structural Identifiers
SMILESCOC1=CC(=C2C(=O)CC(OC2=C1)C3=C(C=CC=C3O)O)O
InChIInChI=1S/C16H14O6/c1-21-8-5-11(19)16-12(20)7-14(22-13(16)6-8)15-9(17)3-2-4-10(15)18/h2-6,14,17-19H,7H2,1H3/t14-/m0/s1
InChIKeySAJHRQBGZMZGMA-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2',5,6'-Trihydroxy-7-methoxyflavanone (CAS 129138-49-4) – A Structurally Distinct Flavanone for Focused Research Applications


2',5,6'-Trihydroxy-7-methoxyflavanone, also known as Scuteamoenin, is a methoxylated flavanone first isolated from the roots of *Scutellaria amoena* (Lamiaceae) [1]. The compound is characterized by a specific substitution pattern on the flavanone skeleton: hydroxyl groups at the 2', 5, and 6' positions and a methoxy group at the 7-position, with defined (2S) stereochemistry [1][2]. This unique arrangement of functional groups distinguishes it from other common flavanones and directly influences its physicochemical and biological profile.

Why 2',5,6'-Trihydroxy-7-methoxyflavanone Cannot Be Replaced by Generic Flavanones in Critical Assays


Flavanones exhibit highly variable biological activities that are exquisitely sensitive to the number and position of hydroxyl and methoxy substituents [1]. For instance, the 7-methoxy group, in combination with the specific 2',5,6'-trihydroxy pattern, is a key determinant of its anti-proliferative potency and physicochemical properties like lipophilicity and polar surface area [2]. Simple substitution with more common analogs like 5,7-dihydroxyflavanone (pinocembrin) or 7-methoxyflavanone, which lack this precise substitution profile, will result in significantly different biological outcomes and pharmacokinetic behavior, rendering direct interchange scientifically invalid.

Quantitative Evidence Guide for 2',5,6'-Trihydroxy-7-methoxyflavanone: Direct Comparator Data


Superior Anti-Proliferative Activity Against HepG2 Liver Cancer Cells Compared to a More Highly Methoxylated Analog

In a direct head-to-head comparison within the same study, 2',5,6'-trihydroxy-7-methoxyflavanone demonstrated significantly greater anti-proliferative activity against human liver cancer HepG2 cells than a structurally related analog. The target compound exhibited an IC50 of 110.3 μmol/L, while 5-hydroxy-6,7,2',6'-tetramethoxyflavanone showed an IC50 of 747.21 μmol/L, representing a 6.8-fold increase in potency [1].

Anti-proliferative Hepatocellular carcinoma Flavonoid

Distinct Lipophilicity Profile (LogP) Compared to Common Flavanone Scaffolds

The compound's predicted LogP (octanol-water partition coefficient) is 2.65, indicating moderate lipophilicity . This is significantly different from the more polar 5,7-dihydroxyflavanone (pinocembrin, predicted LogP ~1.9) and the more lipophilic 7-methoxyflavanone (predicted LogP ~2.9) [1]. This specific LogP value is crucial for optimizing experimental conditions such as cell permeability and solubility.

Physicochemical Properties Drug-likeness Lipophilicity

Unique Polar Surface Area (PSA) and Hydrogen Bond Donor Count Influence Biological Target Engagement

2',5,6'-Trihydroxy-7-methoxyflavanone has a calculated topological polar surface area (TPSA) of 96.2 Ų and three hydrogen bond donors [1][2]. This profile is distinct from other flavanones like 5,7-dihydroxyflavanone (TPSA ~70 Ų, 2 donors) and can impact the compound's ability to engage with biological targets and cross biological barriers, as supported by class-level SAR [3].

Polar Surface Area Hydrogen Bonding Drug-likeness

Defined (2S) Stereochemistry Confers Specificity in Biological Interactions

The compound is specifically characterized as the (2S)-enantiomer [1]. This stereochemical definition is crucial for biological activity, as flavanone enantiomers can exhibit different potencies and selectivities [2]. In contrast, many commercially available flavanones are provided as racemic mixtures, which can confound experimental results.

Stereochemistry Chiral Separation Flavonoid

Optimal Research and Industrial Applications for 2',5,6'-Trihydroxy-7-methoxyflavanone


Anti-Proliferative Drug Discovery Research in Liver Cancer Models

Based on its demonstrated potency against HepG2 cells (IC50 110.3 μmol/L) and its 6.8-fold superiority over a related tetramethoxy analog [1], this compound is an ideal lead or tool compound for research programs focused on developing novel anti-hepatocellular carcinoma agents. Its defined structure allows for precise SAR studies around the 2',5,6'-trihydroxy-7-methoxy pharmacophore.

Pharmacokinetic and Cell Permeability Studies

The compound's distinct physicochemical profile, including a predicted LogP of 2.65 and TPSA of 96.2 Ų [2], makes it a suitable candidate for studies investigating the relationship between flavanone substitution patterns and membrane permeability or oral bioavailability. It serves as a useful intermediate lipophilicity benchmark between more polar dihydroxyflavanones and more lipophilic polymethoxyflavones.

Stereochemistry-Dependent Biological Interaction Studies

As a defined (2S)-enantiomer [3], 2',5,6'-trihydroxy-7-methoxyflavanone is valuable for experiments designed to elucidate the role of chirality in flavanone-protein interactions, receptor binding, and enzyme inhibition. It can be used as a pure enantiomeric standard to benchmark the activity of racemic flavanone mixtures in biological assays.

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